N-(2,4-dimethoxyphenyl)-2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine core, a bicyclic heterocyclic system known for diverse pharmacological activities. Key structural elements include:
- 1,3-Dimethyl groups: Positioned on the pyrimidine ring, enhancing steric bulk and metabolic stability.
- 5-Sulfanyl acetamide moiety: A thioether-linked acetamide group, with the N-(2,4-dimethoxyphenyl) substituent providing hydrogen-bonding and π-π stacking capabilities.
The 2,4-dimethoxyphenyl group may improve solubility compared to non-polar aryl substituents, while the pyrido[2,3-d]pyrimidine core aligns with compounds reported for antiviral, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c1-13(2)9-14-11-24-21-19(22(29)27(4)23(30)26(21)3)20(14)33-12-18(28)25-16-8-7-15(31-5)10-17(16)32-6/h7-8,10-11,13H,9,12H2,1-6H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZLASXRARZUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluation, and specific activities against various pathogens and cancer cell lines.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 457.5 g/mol. The structure features a pyrido[2,3-d]pyrimidine core linked to a sulfanyl acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O5S |
| Molecular Weight | 457.5 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the pyrido[2,3-d]pyrimidine scaffold followed by the introduction of the sulfanyl group and subsequent acetamide formation. Details on synthetic pathways can be found in specialized organic chemistry literature.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to the compound. Specifically:
- Antibacterial Activity : Some derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 2 μg/mL against clinical isolates like MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant Staphylococcus aureus) .
- Mechanism of Action : The compound inhibits bacterial RNA polymerase (RNAP), which is crucial for bacterial transcription and survival. This mechanism has been confirmed through in vitro assays demonstrating effective inhibition of RNAP from Escherichia coli .
Antitumor Activity
In addition to its antimicrobial effects, the compound has been evaluated for antitumor properties:
- Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines in MTT assays. For instance, it showed promising results against breast cancer cells with growth inhibition values indicating potential as an anticancer agent .
- Mechanism Insights : The compound's interaction with key metabolic pathways in cancer cells suggests that it may serve as a lead compound for further development in cancer therapeutics .
Case Studies
- Study on Antibacterial Efficacy :
- Antitumor Efficacy Evaluation :
Scientific Research Applications
The compound N-(2,4-dimethoxyphenyl)-2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic molecule with significant potential in various scientific research applications. This article explores its biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Anticancer Potential
Research indicates that compounds similar to This compound exhibit significant anticancer properties. Key findings include:
- Enzyme Inhibition : These compounds can inhibit enzymes involved in nucleic acid synthesis, disrupting essential cellular processes for cancer cell proliferation.
- Cell Growth Suppression : They may induce cell death through mechanisms involving DNA damage accumulation and apoptosis.
Drug Development
The compound's unique structure makes it a candidate for further pharmacological studies aimed at developing new anticancer agents. Its ability to modulate specific biological pathways can be leveraged to design targeted therapies.
Fungal Inhibition
Similar compounds have been noted for their antifungal properties. The sulfanyl group may enhance interactions with fungal targets, suggesting potential applications in treating fungal infections.
Case Study 1: Anticancer Activity
A study on pyrido[2,3-d]pyrimidine derivatives demonstrated their effectiveness in inhibiting cancer cell lines. The results indicated a dose-dependent response in cell viability assays, supporting the hypothesis that these compounds can serve as effective anticancer agents.
Case Study 2: Enzyme Interaction
Research published in pharmacological journals highlighted the interaction of pyrido[2,3-d]pyrimidine derivatives with key enzymes involved in metabolic pathways. The inhibition of these enzymes was linked to reduced tumor growth in preclinical models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrido[2,3-d]pyrimidine derivatives are extensively studied. Below is a comparative analysis:
Pharmacological Insights
- Antiviral Potential: The target’s pyrido[2,3-d]pyrimidine core is critical for RdRp inhibition, as seen in spiro-oxindoles . However, the isobutyl and dimethoxyphenyl groups may alter binding kinetics compared to spiro derivatives.
- Antimicrobial Activity : Sulfanyl acetamide derivatives (e.g., N-(2,3-dichlorophenyl) analogs) show MIC values of 16–32 µg/mL against Gram-positive bacteria . The 2,4-dimethoxy group in the target compound could reduce toxicity while retaining efficacy.
- Electrophysiological Effects: Unlike 6-aminoethylamino derivatives (antiarrhythmic), the target compound lacks ion channel-modulating substituents, suggesting divergent applications .
Physicochemical Properties
- Solubility : 2,4-Dimethoxyphenyl improves aqueous solubility relative to chlorophenyl or nitrophenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
